N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a thienopyrimidine moiety, and a sulfanylacetamide linkage, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to a phenyl ring.
Formation of the sulfanylacetamide linkage: This can be accomplished by reacting the thienopyrimidine derivative with a suitable acetamide precursor in the presence of a sulfur source, such as thiourea or elemental sulfur.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved sulfanyl derivatives.
Substitution: Functionalized methoxyphenyl derivatives.
Scientific Research Applications
N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.
Inhibiting or activating specific proteins: Leading to changes in cellular functions and responses.
Comparison with Similar Compounds
N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:
N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETONITRILE: Differing by the presence of an acetonitrile group instead of an acetamide group.
N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETIC ACID: Differing by the presence of an acetic acid group instead of an acetamide group.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-6-13-15(17-9-18-16(13)23-10)22-8-14(20)19-11-4-3-5-12(7-11)21-2/h3-7,9H,8H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWUMQDAVKOTTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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